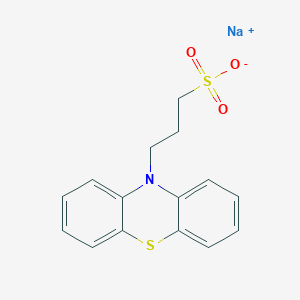

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

概要

準備方法

合成経路と反応条件

PTZ-343の合成はワンポット反応で実施されます。 水素化ナトリウム(鉱油中60%分散体)をアルゴン雰囲気下で乾燥テトラヒドロフランに溶解します。 乾燥テトラヒドロフラン中のフェノチアジン溶液を加え、混合物を室温で撹拌し、次に50℃で撹拌します。 冷却後、乾燥テトラヒドロフラン中の1,3-プロパンスルホン溶液を加え、得られた混合物を撹拌します。 白色沈殿物を濾過し、テトラヒドロフランとジエチルエーテルで洗浄し、90%エタノールから再結晶して白色結晶のPTZ-343を得ます.

工業生産方法

PTZ-343の工業生産方法は広く文書化されていません。 上記の合成プロセスは、安全と効率を確保するために適切な修正を加えることで、工業生産のためにスケールアップすることができます。

化学反応の分析

反応の種類

PTZ-343は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究における用途

PTZ-343は、化学発光を強化する能力により、科学研究で広く使用されています。 いくつかの用途としては、以下が挙げられます。

科学的研究の応用

Biological Research Applications

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is utilized in biological research primarily due to its role as a chemiluminescence enhancer. It has been shown to significantly increase the light output in peroxidase-catalyzed reactions involving luminol, making it a valuable tool for detecting various biological substances.

Case Study: Chemiluminescence Detection

In a study examining the effects of this compound on chemiluminescent reactions, researchers found that the compound enhanced the luminescent signal in a dose-dependent manner. The optimal concentration for enhancing luminescence was identified between 1.5 mM and 3.0 mM , where the signal reached approximately 70% of its maximum value at higher concentrations .

Analytical Chemistry Applications

The compound is also employed in analytical chemistry, particularly in assays that require sensitive detection methods. Its ability to enhance chemiluminescence makes it suitable for use in portable chemiluminescence imaging systems, which are valuable in clinical diagnostics and environmental monitoring.

Table: Comparison of Chemiluminescent Enhancers

| Enhancer Name | Optimal Concentration (mM) | Signal Enhancement (%) |

|---|---|---|

| This compound | 1.5 - 3.0 | ~70 |

| Luminol | 5 - 12 | Variable |

| Other Phenothiazine Derivatives | Varies | Varies |

Chemiluminescence Enhancement Mechanism

The mechanism by which this compound enhances chemiluminescence involves its interaction with peroxidase enzymes. The compound stabilizes the reactive intermediates formed during the oxidation of luminol, leading to increased light emission.

Experimental Findings

In experiments conducted under varying pH conditions, it was observed that the optimal pH for the reaction was between 8.3 and 8.6 . This pH range allowed for maximum luminescent output when combined with horseradish peroxidase and sodium perborate .

作用機序

PTZ-343は電子伝達仲介物質として作用します。 西洋ワサビペルオキシダーゼと反応して西洋ワサビペルオキシダーゼとPTZ-343ラジカルを放出します。 PTZ-343ラジカルは、ルミノールアニオンを迅速に酸化し、発光を誘発します . このメカニズムは、さまざまなアッセイにおける化学発光を強化する役割において重要です。

類似化合物の比較

PTZ-343は、化学発光を強化する高い効率によりユニークです。 類似する化合物としては、以下が挙げられます。

類似化合物との比較

PTZ-343 is unique due to its high efficiency in enhancing chemiluminescence. Similar compounds include:

生物活性

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.

- Chemical Name : this compound

- CAS Number : 101199-38-6

- Molecular Formula : C15H14NNaO3S2

- Molecular Weight : 343.403 g/mol

SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .

Key Findings:

- Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .

- pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .

Applications in Biochemical Assays

SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:

- Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .

- Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .

Case Studies

Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:

- Luminol-Assisted Reactions :

- Comparative Studies with Other Enhancers :

Data Table: Comparative Analysis of Enhancers

| Enhancer | Optimal pH | Max Signal Intensity | Concentration Range |

|---|---|---|---|

| Sodium Phenothiazine (SPTZ) | 7.2 | High | 0.5 - 1 mM |

| Imidazole | 6.5 | Moderate | 0.1 - 0.5 mM |

| DMAP | 7.0 | Low | 0.01 - 0.1 mM |

特性

IUPAC Name |

sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYKXFNSKEHED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635635 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101199-38-6 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。